molecular formula C13H13NO2 B286054 1',2',3',4'-Tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,4-dione

1',2',3',4'-Tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,4-dione

Cat. No. B286054
M. Wt: 215.25 g/mol
InChI Key: IGUSWIAWECARIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1',2',3',4'-Tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,4-dione, commonly known as TPN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. TPN is a spirocyclic compound that is synthesized through a series of complex chemical reactions. In

Scientific Research Applications

TPN has been widely studied for its potential applications in the field of organic electronics. TPN has been found to exhibit excellent electron-transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs). TPN has also been studied for its potential use in organic solar cells as a donor material. Additionally, TPN has been found to exhibit fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of TPN is not fully understood. However, it is believed that TPN acts as an electron-transport material in organic electronic devices. TPN has been found to exhibit a high electron mobility, which allows for efficient charge transport in these devices.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of TPN. However, TPN has been found to exhibit low toxicity in vitro, making it a promising candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of TPN is its excellent electron-transport properties, which make it a promising candidate for use in organic electronic devices. Additionally, TPN exhibits low toxicity in vitro, making it a safe compound to work with in the laboratory. However, the synthesis method of TPN is complex and requires precise control of reaction conditions and reagents. Additionally, TPN is a relatively new compound, and there is limited research on its properties and potential applications.

Future Directions

There are several future directions for research on TPN. One potential area of research is the optimization of the synthesis method of TPN to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of TPN in organic electronic devices. Another potential area of research is the exploration of TPN's potential applications in biomedical devices, such as biosensors and drug delivery systems. Finally, there is a need for further research on the toxicity and safety of TPN in vivo, to determine its potential use in biomedical applications.
Conclusion
In conclusion, TPN is a promising compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. TPN is synthesized through a complex multi-step process and exhibits excellent electron-transport properties, making it a promising candidate for use in organic electronic devices. Additionally, TPN exhibits low toxicity in vitro, making it a safe compound to work with in the laboratory. However, further research is needed to fully understand the properties and potential applications of TPN.

Synthesis Methods

TPN is synthesized through a multi-step process that involves the reaction of 2-naphthol with pyrrolidine and maleic anhydride. The reaction proceeds through a Diels-Alder reaction, followed by a dehydration step, and finally a reduction reaction to form TPN. The synthesis method of TPN is complex and requires precise control of reaction conditions and reagents. However, the yield of TPN can be improved through optimization of the reaction conditions.

properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3//'-pyrrolidine]-2//',4//'-dione

InChI

InChI=1S/C13H13NO2/c15-11-8-14-12(16)13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8H2,(H,14,16)

InChI Key

IGUSWIAWECARIY-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3(C1)C(=O)CNC3=O

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)C(=O)CNC3=O

Origin of Product

United States

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